[(4-Methoxyphenyl)sulfonyl]indoline
Overview
Description
[(4-Methoxyphenyl)sulfonyl]indoline is a useful research compound. Its molecular formula is C15H15NO3S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-methoxyphenyl)sulfonyl]indoline is 289.07726451 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Serotonin Homologues : A study demonstrated the synthesis of a new serotonin homologue through intramolecular [4+2] cycloaddition using a compound similar to 1-[(4-methoxyphenyl)sulfonyl]indoline (Herslöf & Martin, 1987).
- Structural Analysis : The molecular structure of a compound closely related to 1-[(4-methoxyphenyl)sulfonyl]indoline was analyzed, revealing specific dihedral angles between its indole ring system and methoxyphenyl ring (Babu et al., 2016).
Applications in Organic Synthesis
- Formation of Indolocarbazoles : Research on the synthesis of indolocarbazoles, which are important for the synthesis of the fused dimeric indole alkaloid staurosporinone, utilized a compound similar to 1-[(4-methoxyphenyl)sulfonyl]indoline (Magnus et al., 1983).
Anticancer Research
- Evaluation of Anticancer Activity : A derivative of 1-[(4-methoxyphenyl)sulfonyl]indoline was evaluated for its anticancer activity, showing potential as a novel therapeutic agent (Kwak et al., 2006).
Material Science and Corrosion Inhibition
- Corrosion Inhibition Studies : A study investigated the effect of spiropyrimidinethiones, which include a structure similar to 1-[(4-methoxyphenyl)sulfonyl]indoline, on the corrosion of mild steel in acidic solutions (Yadav et al., 2015).
Kinetic Resolution in Organic Chemistry
- N-Sulfonylation Kinetic Resolution : The first catalytic kinetic resolution by N-sulfonylation using a compound related to 1-[(4-methoxyphenyl)sulfonyl]indoline was described, providing insights into stereodiscrimination in chemical reactions (Murray et al., 2017).
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . This suggests that “1-[(4-methoxyphenyl)sulfonyl]indoline” could also be a subject of future research in this area.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-19-13-6-8-14(9-7-13)20(17,18)16-11-10-12-4-2-3-5-15(12)16/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTRQJKXEHJMGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225606 | |
Record name | 2,3-Dihydro-1-[(4-methoxyphenyl)sulfonyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346692-28-2 | |
Record name | 2,3-Dihydro-1-[(4-methoxyphenyl)sulfonyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346692-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1-[(4-methoxyphenyl)sulfonyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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